Lipophilicity Advantage vs. Unsubstituted Scaffold
The target compound exhibits a computed LogP (XLogP3‑AA) of 3.6, which is approximately 0.8–1.0 logD units higher than that of the unsubstituted 4‑anilino‑3‑buten‑2‑one parent scaffold (C₁₀H₁₁NO; MW 161.20; estimated LogP ≈ 2.6–2.8) [1]. This increase, driven by the 4‑acetylphenylamino substituent, shifts the compound into the optimal lipophilicity range (LogP 2‑4) for passive membrane permeation while maintaining a TPSA of 46.2 Ų, well below the 140 Ų threshold for oral bioavailability . The lower LogP of the unsubstituted analog can lead to poorer partitioning into lipid bilayers, potentially reducing its utility in cell-based assays.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 (PubChem 2025) [1]; alternative computed LogP = 3.93 (Leyan 2025) |
| Comparator Or Baseline | 4-Anilino-3-buten-2-one (CAS 187606-81-1): estimated LogP ≈ 2.6–2.8 based on fragment-based calculation |
| Quantified Difference | ΔLogP ≈ +0.8 to +1.3 (target compound more lipophilic) |
| Conditions | In silico prediction (XLogP3 algorithm, PubChem; fragment-based estimation for comparator) |
Why This Matters
Higher LogP within the optimal range (2–4) generally correlates with improved passive membrane permeability, which is critical for intracellular target engagement in cell-based assays and for consistent ADME profiles in early drug discovery programs.
- [1] PubChem CID 5133349. 4-(4-Acetylanilino)-3-phenylbut-3-en-2-one. Computed Properties: XLogP3-AA = 3.6. View Source
